molecular formula C12H11NO4 B14169222 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 202824-47-3

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B14169222
CAS No.: 202824-47-3
M. Wt: 233.22 g/mol
InChI Key: CABAKRMEODAZJY-UHFFFAOYSA-N
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Description

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in diphenyl ether, leading to the formation of the quinoline core structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 2-Chloroquinoline-3-carbaldehyde

Uniqueness: 4,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at positions 4 and 8 enhances its solubility and may affect its interaction with biological targets .

Properties

CAS No.

202824-47-3

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(9)13-12(15)8(6-14)11(7)17-2/h3-6H,1-2H3,(H,13,15)

InChI Key

CABAKRMEODAZJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2OC)C=O

Origin of Product

United States

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